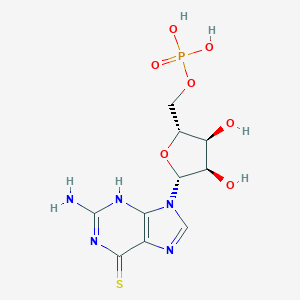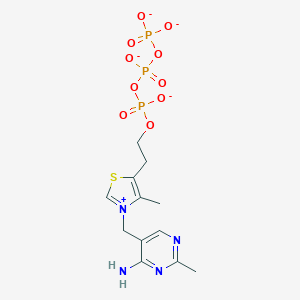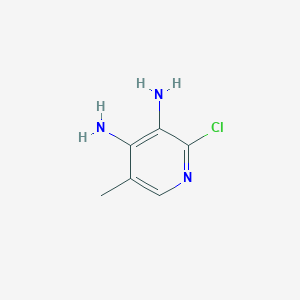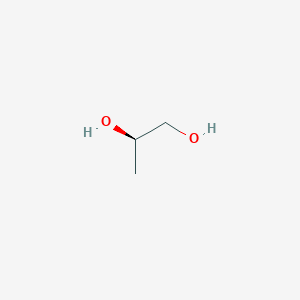![molecular formula C13H19ClN2O B107944 3-[4-(3-クロロフェニル)ピペラジン-1-イル]プロパン-1-オール CAS No. 32229-98-4](/img/structure/B107944.png)
3-[4-(3-クロロフェニル)ピペラジン-1-イル]プロパン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol: is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a propanol chain.
科学的研究の応用
Chemistry: 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions. It is often employed in the development of ligands for various receptors, including serotonin receptors .
Medicine: In medicinal chemistry, 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is explored for its potential therapeutic effects. It is investigated for its role as a serotonergic antagonist, which may have implications in the treatment of neurological disorders .
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals. Its unique chemical structure makes it valuable in various industrial applications .
作用機序
Target of Action
The primary target of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is the 5-HT1D receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and inhibits the release of neurotransmitters .
Mode of Action
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol acts as a selective antagonist at the 5-HT1D receptor . This compound displays 60-fold selectivity over the 5-HT1B receptor, indicating a strong preference for the 5-HT1D receptor .
Biochemical Pathways
The antagonism of the 5-HT1D receptor by 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol can affect various biochemical pathways. The 5-HT1D receptor is involved in the regulation of serotonin release, and thus, blocking this receptor can lead to increased levels of serotonin in the synaptic cleft . This can impact various downstream effects related to mood, appetite, and sleep.
Result of Action
The molecular and cellular effects of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol’s action are largely dependent on its antagonism of the 5-HT1D receptor. By blocking this receptor, it can modulate the serotonergic system and potentially influence physiological processes such as mood regulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol typically involves the reaction of 1-(3-chlorophenyl)piperazine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
類似化合物との比較
1-(3-Chlorophenyl)piperazine: A related compound with similar structural features but lacking the propanol chain.
4-(3-Chlorophenyl)-1-piperazinyl]-1,1-diphenylpropan-2-ol: A compound with a similar piperazine ring but different substituents on the phenyl ring.
Uniqueness: 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is unique due to its specific combination of a 3-chlorophenyl group and a propanol chain attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOVZUZZHTZBSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954065 |
Source


|
| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32229-98-4 |
Source


|
| Record name | NSC85390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
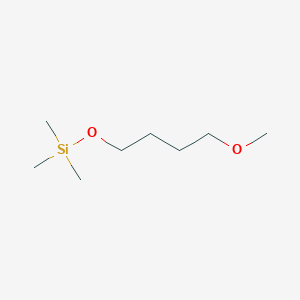
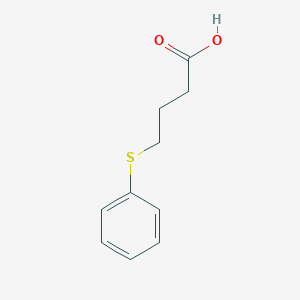
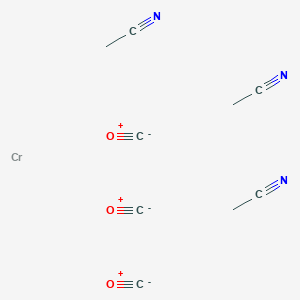
![8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide](/img/structure/B107874.png)


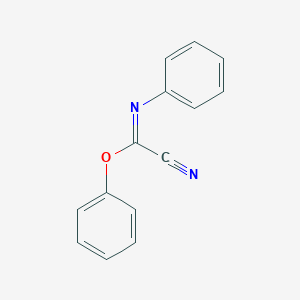
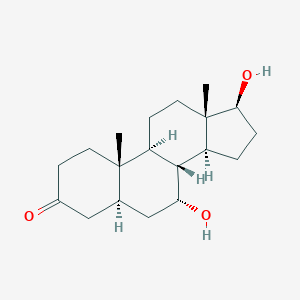
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

